Computational Physicochemical Properties vs. Parent Phenethylamine
Computational predictions indicate that 1-(2-ethoxy-5-propylphenyl)ethanamine (LogP 3.75) is significantly more lipophilic than the unsubstituted parent phenethylamine (LogP ~1.46). This difference, while not experimentally derived for this specific compound, is a class-level inference based on the established impact of the 2-ethoxy and 5-propyl substituents [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.75 (Calculated) |
| Comparator Or Baseline | Phenethylamine: LogP = 1.46 (Experimental) |
| Quantified Difference | Δ LogP ≈ 2.29 |
| Conditions | Computational prediction vs. experimental reference |
Why This Matters
The >100-fold increase in lipophilicity (based on LogP) strongly suggests altered blood-brain barrier permeability and distribution volume compared to simpler phenethylamines, a critical factor for CNS drug discovery programs.
- [1] PubChem. Phenethylamine (Compound Summary). View Source
